
(R)-alpha-Phenyl-4-methylphenethylamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(R)-alpha-Phenyl-4-methylphenethylamine, also known as R-MA, is a psychoactive drug that belongs to the phenethylamine class. It is a chiral compound that has been synthesized and studied for its potential use in scientific research. R-MA is a stereoselective agonist of the trace amine-associated receptor 1 (TAAR1), which is a G protein-coupled receptor that is expressed in the brain and other tissues.
Mécanisme D'action
(R)-alpha-Phenyl-4-methylphenethylamine is a selective agonist of the TAAR1 receptor, which is a G protein-coupled receptor that is expressed in the brain and other tissues. Activation of TAAR1 by (R)-alpha-Phenyl-4-methylphenethylamine leads to the release of intracellular calcium ions and the activation of downstream signaling pathways. The exact mechanism of action of (R)-alpha-Phenyl-4-methylphenethylamine and TAAR1 signaling is not fully understood, but it is thought to play a role in modulating neurotransmitter release and neuronal activity.
Effets Biochimiques Et Physiologiques
(R)-alpha-Phenyl-4-methylphenethylamine has been shown to have anxiolytic and antidepressant-like effects in animal models, suggesting that it may have therapeutic potential for anxiety and depression. It has also been shown to modulate dopamine and serotonin release in the brain, which may contribute to its effects on mood and behavior. (R)-alpha-Phenyl-4-methylphenethylamine has been found to increase locomotor activity in rodents, indicating a potential stimulant effect. However, the exact biochemical and physiological effects of (R)-alpha-Phenyl-4-methylphenethylamine are still being studied.
Avantages Et Limitations Des Expériences En Laboratoire
(R)-alpha-Phenyl-4-methylphenethylamine has several advantages for use in laboratory experiments. It is a selective agonist of the TAAR1 receptor, which makes it a useful tool compound for studying TAAR1 signaling pathways. (R)-alpha-Phenyl-4-methylphenethylamine is also relatively easy to synthesize and purify, which makes it accessible for use in research. However, (R)-alpha-Phenyl-4-methylphenethylamine has some limitations for use in laboratory experiments. It is a psychoactive drug that may have effects on behavior and mood, which can complicate interpretation of experimental results. Additionally, the exact mechanism of action of (R)-alpha-Phenyl-4-methylphenethylamine and TAAR1 signaling is not fully understood, which can make it difficult to interpret experimental results.
Orientations Futures
There are several future directions for research on (R)-alpha-Phenyl-4-methylphenethylamine and its potential use in scientific research. One area of interest is the development of more selective and potent TAAR1 agonists for use in drug discovery efforts. Additionally, further studies are needed to fully understand the mechanism of action of (R)-alpha-Phenyl-4-methylphenethylamine and TAAR1 signaling pathways. (R)-alpha-Phenyl-4-methylphenethylamine may also have potential therapeutic applications for anxiety and depression, and further studies are needed to explore this possibility. Finally, more research is needed to understand the long-term effects of (R)-alpha-Phenyl-4-methylphenethylamine on behavior and physiology.
Méthodes De Synthèse
The synthesis of (R)-alpha-Phenyl-4-methylphenethylamine involves the reduction of the corresponding precursor, (R)-alpha-Phenyl-4-methylphenylacetone, using a reducing agent such as lithium aluminum hydride. This method has been used to produce (R)-alpha-Phenyl-4-methylphenethylamine in both small and large-scale quantities. The purity of (R)-alpha-Phenyl-4-methylphenethylamine can be determined using analytical techniques such as gas chromatography-mass spectrometry (GC-MS) and nuclear magnetic resonance (NMR) spectroscopy.
Applications De Recherche Scientifique
(R)-alpha-Phenyl-4-methylphenethylamine has been studied for its potential use in scientific research, particularly in neuroscience and drug discovery. It has been shown to have anxiolytic and antidepressant-like effects in animal models, suggesting that it may have therapeutic potential for anxiety and depression. (R)-alpha-Phenyl-4-methylphenethylamine has also been investigated for its potential as a tool compound for studying the TAAR1 receptor and its signaling pathways. Additionally, (R)-alpha-Phenyl-4-methylphenethylamine has been used in drug discovery efforts to develop TAAR1 agonists with improved pharmacological properties.
Propriétés
Numéro CAS |
30339-32-3 |
|---|---|
Nom du produit |
(R)-alpha-Phenyl-4-methylphenethylamine |
Formule moléculaire |
C15H17N |
Poids moléculaire |
211.3 g/mol |
Nom IUPAC |
(1R)-2-(4-methylphenyl)-1-phenylethanamine |
InChI |
InChI=1S/C15H17N/c1-12-7-9-13(10-8-12)11-15(16)14-5-3-2-4-6-14/h2-10,15H,11,16H2,1H3/t15-/m1/s1 |
Clé InChI |
ZICDZTXDTPZBKH-OAHLLOKOSA-N |
SMILES isomérique |
CC1=CC=C(C=C1)C[C@H](C2=CC=CC=C2)N |
SMILES |
CC1=CC=C(C=C1)CC(C2=CC=CC=C2)N |
SMILES canonique |
CC1=CC=C(C=C1)CC(C2=CC=CC=C2)N |
Synonymes |
(αR)-4-Methyl-α-phenylbenzeneethanamine; (-)-p-Methyl-α-phenylphenethylamine; (-)-1-Phenyl-2-(p-tolyl)ethylamine; (-)-4-Methyl-α-phenylphenethylamine; (R)-2-(p-Tolyl)-1-phenylethylamine_x000B_ |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



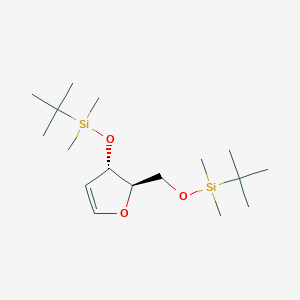
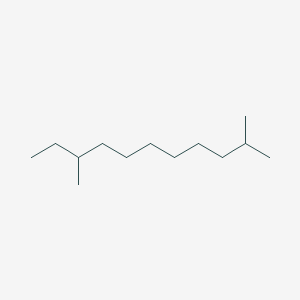

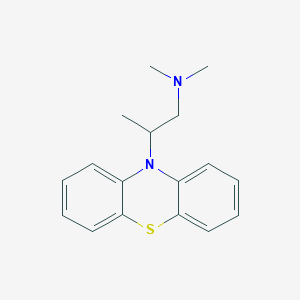
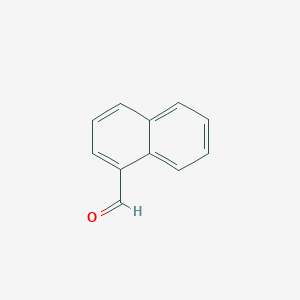
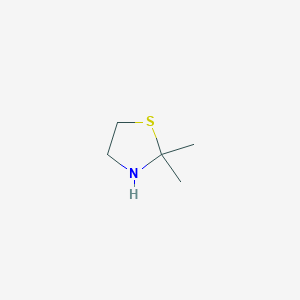
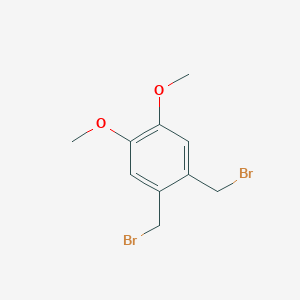
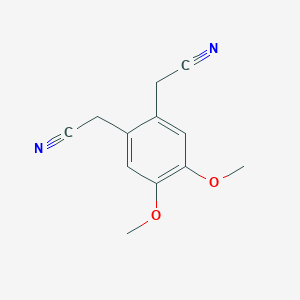
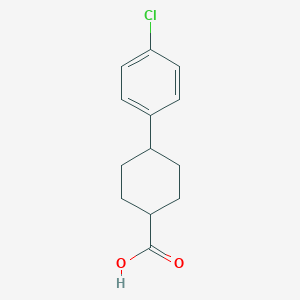
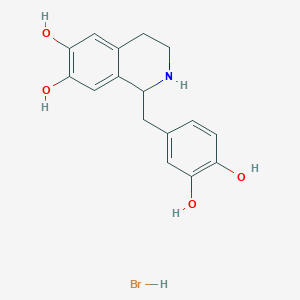
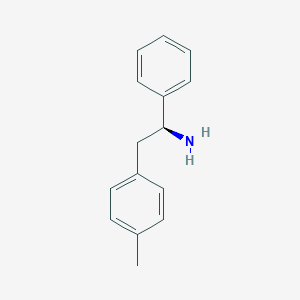
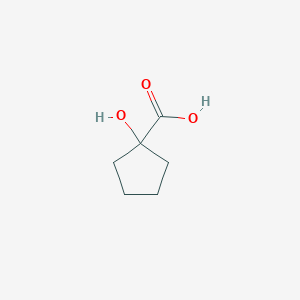
![2-[[Methoxy(propan-2-yloxy)phosphinothioyl]sulfanylmethyl]isoindole-1,3-dione](/img/structure/B104303.png)
